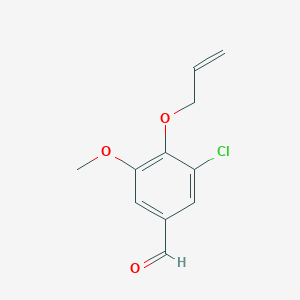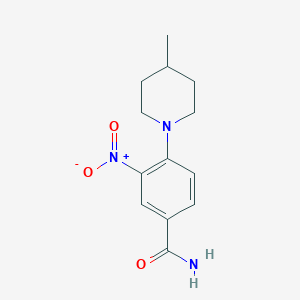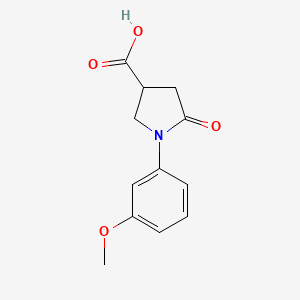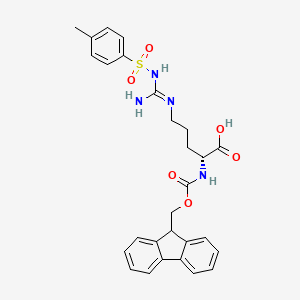
Fmoc-D-Arg(Tos)-OH
Descripción general
Descripción
Fmoc-D-Arg(Tos)-OH is a product offered by several scientific research companies . It is used for research and development purposes .
Synthesis Analysis
A method for the incorporation of Fmoc-Arg (Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method addresses the poor performance of this amino acid, which is attributed to the formation of a fully inactive δ-lactam .Molecular Structure Analysis
The molecular formula of Fmoc-D-Arg(Tos)-OH is C28H30N4O6S . Its molecular weight is 550.63 .Physical And Chemical Properties Analysis
Fmoc-D-Arg(Tos)-OH has a molecular weight of 550.63 . Its density is 1.4±0.1 g/cm3 . The boiling point and melting point are not available .Aplicaciones Científicas De Investigación
“Fmoc-D-Arg(Tos)-OH” is a derivative of the amino acid arginine that’s used in peptide synthesis. The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in chemistry. The “Tos” part stands for tosyl, another protective group .
-
Peptide Synthesis
- Fmoc-D-Arg(Tos)-OH is used in the synthesis of peptides, which are short chains of amino acids. The Fmoc group protects the amino acid during the synthesis process, and is removed when it’s no longer needed .
- The specific method of application or experimental procedure can vary depending on the peptide being synthesized. Generally, the amino acid is added to a solid support, and the peptide chain is built one amino acid at a time. The Fmoc group is removed using a base, allowing the next amino acid to be added .
- The outcome of this process is a peptide with a specific sequence of amino acids. The success of the synthesis can be measured by analyzing the final peptide product .
-
Fabrication of Functional Materials
- Fmoc-modified amino acids like Fmoc-D-Arg(Tos)-OH can self-assemble into nanostructures, which can be used to create functional materials .
- The method of application involves allowing the Fmoc-modified amino acids to self-assemble under controlled conditions .
- The outcome of this process is a material with unique properties, which can be measured and analyzed .
-
Bio-Inspired Building Blocks for Functional Materials
- Fmoc-modified amino acids and short peptides, including Fmoc-D-Arg(Tos)-OH, can serve as simple bio-inspired building blocks for the fabrication of functional materials .
- These molecules can self-assemble into nanostructures under controlled conditions . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of these building blocks .
- The resulting materials can have unique and tunable morphologies and functionalities, which can be applied in various fields .
-
Cleavage and Deprotection in Peptide Synthesis
- Fmoc-D-Arg(Tos)-OH is used in the cleavage and deprotection steps of peptide synthesis .
- The goal of these steps is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
- The peptide is then recovered from the reaction mixture and analyzed .
-
Cell Cultivation
-
Drug Delivery
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Tos)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



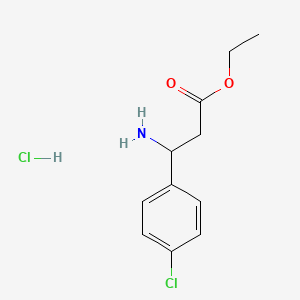
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
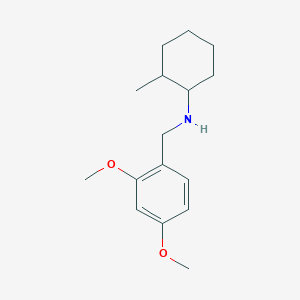
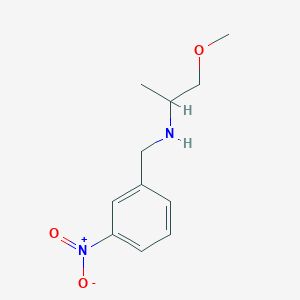
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
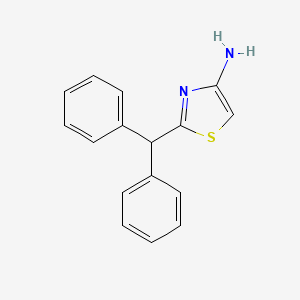
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
